3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide 3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 838406-24-9
VCID: VC4381418
InChI: InChI=1S/C12H14N2O3/c1-8-3-4-10(16-8)5-6-12(15)13-11-7-9(2)17-14-11/h3-4,7H,5-6H2,1-2H3,(H,13,14,15)
SMILES: CC1=CC=C(O1)CCC(=O)NC2=NOC(=C2)C
Molecular Formula: C12H14N2O3
Molecular Weight: 234.255

3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

CAS No.: 838406-24-9

Cat. No.: VC4381418

Molecular Formula: C12H14N2O3

Molecular Weight: 234.255

* For research use only. Not for human or veterinary use.

3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide - 838406-24-9

Specification

CAS No. 838406-24-9
Molecular Formula C12H14N2O3
Molecular Weight 234.255
IUPAC Name 3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Standard InChI InChI=1S/C12H14N2O3/c1-8-3-4-10(16-8)5-6-12(15)13-11-7-9(2)17-14-11/h3-4,7H,5-6H2,1-2H3,(H,13,14,15)
Standard InChI Key JQDYWQASCNGTQW-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)CCC(=O)NC2=NOC(=C2)C

Introduction

The compound 3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic molecule that combines a propanamide backbone with a 5-methylfuran moiety and a 5-methyl-1,2-oxazol-3-yl group. This unique structural arrangement suggests potential biological activities and chemical reactivity, making it an interesting subject for research in medicinal chemistry.

Synthesis Methods

The synthesis of 3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the reaction of appropriate precursors, such as 5-methylfuran derivatives and oxazole-based compounds, with propanamide or its derivatives. The specific synthesis route may vary depending on the availability of starting materials and desired yield.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds with similar structures to 3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide may exhibit biological activities relevant to pharmacological applications. These include potential effects on metabolic pathways and enzyme modulation, which could be explored in areas such as neurobiology and metabolic disorders.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
(3S)-3-Amino-3-(3-methylfuran-2-yl)propanamideC7H12N2O2Features a propanamide backbone with an amino group and a 3-methylfuran moiety; potential for neurobiological applications.
N-(5-methyl-1,2-oxazol-3-yl)-N'-[(3S)-4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butyl]ureaC14H16F3N3O4Incorporates a urea linkage with trifluoro and hydroxy groups; potential for varied pharmacological effects .
(E)-3-(5-methylfuran-2-yl)prop-2-en-1-olC8H10O2Features an alkene group attached to a 5-methylfuran ring; potential for applications in organic synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator